Benzoic acid, 3,3'-methylenebis[6-[(2-nitrobenzoyl)amino]-
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Overview
Description
Benzoic acid, 3,3’-methylenebis[6-[(2-nitrobenzoyl)amino]-] is a complex organic compound characterized by its aromatic structure and multiple functional groups. This compound contains 66 bonds, including 46 non-hydrogen bonds, 32 multiple bonds, 10 rotatable bonds, 8 double bonds, 24 aromatic bonds, 4 six-membered rings, 2 carboxylic acids (aromatic), 2 secondary amides (aromatic), 2 nitro groups (aromatic), and 2 hydroxyl groups .
Preparation Methods
The synthesis of benzoic acid, 3,3’-methylenebis[6-[(2-nitrobenzoyl)amino]-] involves several steps. One common method includes the reaction of benzoic acid derivatives with methylene bis compounds under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Benzoic acid, 3,3’-methylenebis[6-[(2-nitrobenzoyl)amino]-] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids and other oxidized products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in different derivatives.
Scientific Research Applications
Benzoic acid, 3,3’-methylenebis[6-[(2-nitrobenzoyl)amino]-] has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studies have shown its effects on microbial communities and plant growth, particularly in tobacco.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 3,3’-methylenebis[6-[(2-nitrobenzoyl)amino]-] involves its interaction with various molecular targets. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. For example, it has been shown to affect photosynthesis and secondary metabolism in plants, as well as microbial community structure .
Comparison with Similar Compounds
Benzoic acid, 3,3’-methylenebis[6-[(2-nitrobenzoyl)amino]-] can be compared with similar compounds such as:
3,3’-Methylenebis(6-aminobenzoic acid): This compound has similar structural features but lacks the nitro groups, leading to different chemical properties and reactivity.
3,3’-Methylenebis{6-[(3-nitrobenzoyl)amino]benzoic acid}: This compound has a similar structure but with different positions of the nitro groups, affecting its reactivity and applications.
Benzoic acid, 3,3’-methylenebis[6-[(2-nitrobenzoyl)amino]-] stands out due to its unique combination of functional groups and its diverse range of applications in scientific research and industry.
Properties
CAS No. |
144334-82-7 |
---|---|
Molecular Formula |
C29H20N4O10 |
Molecular Weight |
584.5 g/mol |
IUPAC Name |
5-[[3-carboxy-4-[(2-nitrobenzoyl)amino]phenyl]methyl]-2-[(2-nitrobenzoyl)amino]benzoic acid |
InChI |
InChI=1S/C29H20N4O10/c34-26(18-5-1-3-7-24(18)32(40)41)30-22-11-9-16(14-20(22)28(36)37)13-17-10-12-23(21(15-17)29(38)39)31-27(35)19-6-2-4-8-25(19)33(42)43/h1-12,14-15H,13H2,(H,30,34)(H,31,35)(H,36,37)(H,38,39) |
InChI Key |
MEUQDIYTPKRQMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)CC3=CC(=C(C=C3)NC(=O)C4=CC=CC=C4[N+](=O)[O-])C(=O)O)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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